molecular formula C11H10N2O2 B2769864 Methyl 4-aminoisoquinoline-8-carboxylate CAS No. 1687855-43-1

Methyl 4-aminoisoquinoline-8-carboxylate

Cat. No. B2769864
CAS RN: 1687855-43-1
M. Wt: 202.213
InChI Key: GSEKNOHQZUCRQN-UHFFFAOYSA-N
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Description

“Methyl 4-aminoisoquinoline-8-carboxylate” is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 . It is used in research and as a building block in chemistry .


Synthesis Analysis

The synthesis of isoquinoline derivatives, including “Methyl 4-aminoisoquinoline-8-carboxylate”, has been a topic of interest in medicinal chemistry . Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield have been reported . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline .


Molecular Structure Analysis

The molecular structure of “Methyl 4-aminoisoquinoline-8-carboxylate” consists of 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl 4-aminoisoquinoline-8-carboxylate” should be stored in a dark place, in an inert atmosphere, at room temperature . The boiling point is not specified .

Scientific Research Applications

Organic Synthesis Methodologies

Auxiliary-assisted Palladium-catalyzed C-H Functionalization

A study developed a method for auxiliary-directed, palladium-catalyzed β-arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives using 8-aminoquinoline auxiliary. This technique allows selective monoarylation of primary sp3 C-H bonds and alkylation of sp3 and sp2 C-H bonds, showcasing functional group tolerance and enabling functionalization of amino- and hydroxy-acid derivatives (Shabashov & Daugulis, 2010).

Antitumor Activities

Isoquinoline-1-carboxaldehyde Thiosemicarbazone Derivatives

Research into isoquinoline-1-carboxaldehyde thiosemicarbazone derivatives revealed significant antineoplastic activity against L1210 leukemia in mice. The study synthesized various derivatives, including 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone, highlighting their potential as antitumor agents (Liu et al., 1995).

PARP-1 Inhibition for Cancer Therapy

Quinoline-8-carboxamides as PARP-1 Inhibitors

A series of quinoline-8-carboxamides were designed and synthesized as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme target in cancer therapy. These compounds showed potential therapeutic activities due to their ability to inhibit human recombinant PARP-1 activity, indicating their application in designing new cancer therapies (Lord et al., 2009).

Alzheimer’s Disease Treatment

New Multifunctional Agents for AD

Research into hybrids of 4-amino-2,3-polymethylenequinoline linked to butylated hydroxytoluene as potential multifunctional agents for Alzheimer's disease treatment demonstrated potent inhibition against acetylcholinesterase and butyrylcholinesterase. The lead compounds showed significant selectivity and antioxidant activity, suggesting their promise as therapeutic candidates for AD (Makhaeva et al., 2020).

properties

IUPAC Name

methyl 4-aminoisoquinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)8-4-2-3-7-9(8)5-13-6-10(7)12/h2-6H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEKNOHQZUCRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C(C=NC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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